molecular formula C16H13FN2S B12865653 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole CAS No. 871110-08-6

1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole

Cat. No.: B12865653
CAS No.: 871110-08-6
M. Wt: 284.4 g/mol
InChI Key: WVKXVQHSTYRTPP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, a methylthio group at position 5, and a phenyl group at position 3. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate in an organic solvent like ethanol or dimethylformamide. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols under appropriate conditions.

    Common Reagents and Conditions: Reagents such as sodium hydride, lithium aluminum hydride, and palladium catalysts are commonly used in these reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The fluorophenyl and methylthio groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-(methylthio)-3-phenyl-1H-pyrazole can be compared with other similar compounds such as:

    1-(4-Fluorophenyl)-3-(4-(methylthio)phenyl)urea: This compound has a similar fluorophenyl and methylthio substitution pattern but differs in the core structure.

    (4-Fluorophenyl)(2-(methylthio)phenyl)methanol: This compound also contains fluorophenyl and methylthio groups but has a different functional group arrangement.

    Unique Features: The unique combination of substituents in this compound imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

871110-08-6

Molecular Formula

C16H13FN2S

Molecular Weight

284.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-methylsulfanyl-3-phenylpyrazole

InChI

InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)18-19(16)14-9-7-13(17)8-10-14/h2-11H,1H3

InChI Key

WVKXVQHSTYRTPP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NN1C2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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